molecular formula C13H21NO B3161354 (Butan-2-yl)[(4-ethoxyphenyl)methyl]amine CAS No. 869943-87-3

(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine

Cat. No. B3161354
CAS RN: 869943-87-3
M. Wt: 207.31 g/mol
InChI Key: GNIRZOIMFGUMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine” is a chemical compound with the molecular formula C13H21NO. It has a molecular weight of 207.31 g/mol. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The InChI code for “(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine” is 1S/C13H21N/c1-4-11(3)14-10-13-8-6-12(5-2)7-9-13/h6-9,11,14H,4-5,10H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

Organic Synthesis and Reactivity

A study conducted by Novakov et al. (2017) investigated the reaction of certain amines with methyl 2-(4-allyl-2-methoxyphenoxy)acetate in butanol, leading to the formation of butyl ester of the corresponding acid, which is resistant to aminolysis. This research highlights the reactivity of similar compounds in organic synthesis and their potential resistance to certain chemical transformations (Novakov et al., 2017).

Materials Science and Polymer Technology

In the field of materials science, Lv et al. (2014) utilized an amine-based, alcohol-soluble fullerene derivative in polymer solar cells, demonstrating its application as an acceptor and cathode interfacial material. This research shows the potential use of similar amine compounds in enhancing the efficiency of organic solar cells (Lv et al., 2014).

Analytical and Forensic Toxicology

Richter et al. (2019) conducted toxicokinetic studies on emerging NBOMe analogues, which included detailed analysis of phase I and II metabolism, plasma protein binding, and evaluation of toxicological screening procedures. While the focus was on NBOMe derivatives, the methodologies and findings could be relevant for the study of related amine compounds in forensic and clinical toxicology (Richter et al., 2019).

Catalysis and Asymmetric Synthesis

Mattei et al. (2011) reported on the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol via reductive amination, showcasing the catalytic applications and the importance of such amine compounds in producing enantiopure substances for various applications (Mattei et al., 2011).

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-4-11(3)14-10-12-6-8-13(9-7-12)15-5-2/h6-9,11,14H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIRZOIMFGUMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine
Reactant of Route 2
Reactant of Route 2
(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine
Reactant of Route 3
Reactant of Route 3
(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine
Reactant of Route 4
Reactant of Route 4
(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine
Reactant of Route 5
Reactant of Route 5
(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine
Reactant of Route 6
Reactant of Route 6
(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.